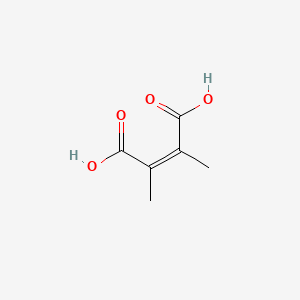

Dimethylmaleic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethylmaleic acid is a dicarboxylic acid that is maleic acid in which each of the hydrogens that is attached to a carbon atom is substituted by a methyl group. It derives from a maleic acid. It is a conjugate acid of a dimethylmaleate(2-).

Maleic acid homopolymer, also known as 2, 3-dimethylmaleic acid or a, b-dimethylmaleate, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. Maleic acid homopolymer is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Maleic acid homopolymer has been primarily detected in urine. Within the cell, maleic acid homopolymer is primarily located in the cytoplasm and adiposome. Maleic acid homopolymer can be biosynthesized from maleic acid.

Wissenschaftliche Forschungsanwendungen

Specific Reagent for Protein Amino Groups

- Protein Modification : Dimethylmaleic anhydride, derived from Dimethylmaleic acid, is used as a specific reagent for protein amino groups. It offers specificity as it does not cause stable modifications to thiol compounds under conditions used for protein amino groups, contrasting with maleic and monomethylmaleic anhydrides (de la Escalera & Palacián, 1989).

Biochemistry and Molecular Biology

- Nicotinic Acid Metabolism : Dimethylmaleic acid is an intermediate in the anaerobic process of converting nicotinic acid to propionate, acetate, carbon dioxide, and ammonia (Kung et al., 1970).

- Ribosomal Research : Research has shown that modification of yeast ribosomes with Dimethylmaleic anhydride leads to the dissociation of proteins from ribosomes. This property is utilized in the study of the structure and function of eukaryotic ribosomes (Vioque et al., 1982).

- Nucleosomal Particles : Dimethylmaleic anhydride is used to treat nucleosomal particles, resulting in the biphasic release of histones, aiding in the study of nucleosomal particle structure (Jordano et al., 1985).

Chemical Synthesis and Modifications

- Chemical Synthesis : A simple synthesis of dimethylmaleic anhydride from maleic anhydride is reported, showing its utility in chemical synthesis (Baumann & Bosshard, 1978).

- Drug Delivery Systems : Dimethylmaleic anhydride-modified chitosan-agmatine bioconjugates have been developed for enhanced siRNA delivery to tumor cells, indicating its potential in cancer therapy (Li et al., 2015).

- Immobilized Antibodies : The reversible protection of antibodies by dimethylmaleic anhydride enhances the activity of immobilized antibodies, which is significant for immunoaffinity purification (Hadas et al., 1990).

Therapeutic Applications

- pH-Responsive Drug Delivery : Charge-conversional polymers modified with dimethylmaleic anhydride have been used for enhanced drug delivery to tumors, demonstrating its potential in cancer treatments (Yang et al., 2018).

Eigenschaften

CAS-Nummer |

488-21-1 |

|---|---|

Produktname |

Dimethylmaleic acid |

Molekularformel |

C6H8O4 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

(Z)-2,3-dimethylbut-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3- |

InChI-Schlüssel |

CGBYBGVMDAPUIH-ARJAWSKDSA-N |

Isomerische SMILES |

C/C(=C(\C)/C(=O)O)/C(=O)O |

SMILES |

CC(=C(C)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(=C(C)C(=O)O)C(=O)O |

Andere CAS-Nummern |

21788-49-8 26099-09-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

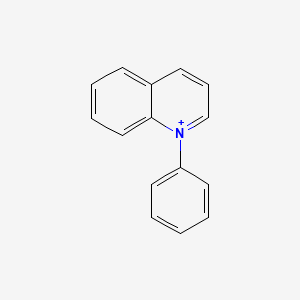

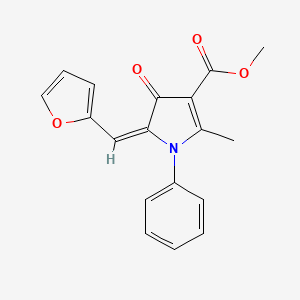

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)

![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)

![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)